2-Ethoxy-2-oxoethyl salicylate
Description
Contextualization within Salicylate (B1505791) Ester Chemistry Research
Salicylate esters are a significant class of chemical compounds derived from salicylic (B10762653) acid, a natural product famously sourced from willow bark. ontosight.ai This family of compounds is extensively studied for its biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. ontosight.aiontosight.ai In the field of cosmetics, salicylate esters are prized for their ability to absorb ultraviolet (UV) radiation, making them common ingredients in sunscreens. rsc.org
2-Ethoxy-2-oxoethyl salicylate fits squarely within this research context. It is investigated as a member of the salicylate family for its potential biological activities and applications. ontosight.ai A key area of its investigation is in the field of photoprotection. Research has shown that, like other salicylates such as homosalate, this compound can function as a UVB absorber. rsc.orgresearchgate.netscispace.com The modification of the salicylic acid structure, in this case by the addition of the 2-ethoxy-2-oxoethyl group, can alter properties like lipophilicity and skin permeation, which is a critical aspect of developing effective topical agents. ontosight.airesearchgate.net The study of this specific ester contributes to the broader understanding of structure-activity relationships within the salicylate class, helping to design new derivatives with optimized properties. researchgate.net
Overview of Ester Synthesis and Chemical Modifications
The synthesis of esters, or esterification, is a fundamental reaction in organic chemistry. For salicylate esters, a common method involves the reaction of salicylic acid with an alcohol. ontosight.ai However, due to the presence of two reactive groups on salicylic acid (a carboxylic acid and a phenolic hydroxyl group), regioselectivity can be a challenge.
A documented one-step method for synthesizing this compound involves the reaction of salicylic acid with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF). scispace.comsemanticscholar.org This specific method results in a high yield of the target compound. scispace.com
General esterification procedures for salicylates can also involve:
Fischer-Speier esterification: Reacting salicylic acid with an excess of alcohol in the presence of an acid catalyst. acs.org
Use of acyl chlorides: Converting the carboxylic acid to a more reactive acyl chloride before reacting with an alcohol. nih.gov
Transesterification: The conversion of one ester to another by reacting with an alcohol in the presence of a catalyst. mdpi.com
Once synthesized, this compound and other salicylate esters can undergo further chemical modifications to create novel molecules with specific functionalities. These modifications can include:
Polymerization: Salicylate derivatives can be incorporated into polymer backbones to create materials like poly(anhydride-esters), which are investigated for biomedical applications. nih.govacs.org
Conjugation: The molecule can be linked to other chemical moieties to create hybrid compounds. For instance, it has been used in the synthesis of novel salicylic acid-pyrrolone conjugates. acgpubs.org
These synthetic and modification strategies highlight the versatility of salicylate esters as building blocks in the creation of a wide array of functional molecules.
Historical Perspectives on Related Benzoic Acid Derivatives
The history of this compound is intrinsically linked to the broader history of its parent molecule, benzoic acid. Benzoic acid is the simplest aromatic carboxylic acid and was first described in the 16th century, obtained through the dry distillation of gum benzoin. researchgate.net Its structure was later determined in 1832. researchgate.net
Historically, benzoic acid and its derivatives have been significant in various fields:
Food Preservation: In 1875, the antifungal properties of benzoic acid were discovered, leading to its long-standing use as a food preservative. researchgate.net
Medicine: Benzoic acid derivatives have a long history of medicinal use. Salicylic acid itself was first synthesized in the mid-19th century and its acetylated derivative, acetylsalicylic acid (aspirin), revolutionized medicine. acgpubs.org
Chemical Synthesis: Benzoic acid has served as a crucial precursor for the synthesis of a vast number of organic compounds, including dyes, perfumes, and pharmaceuticals. researchgate.netgoogle.com
The exploration of benzoic acid derivatives paved the way for the systematic investigation of compounds like salicylates. Researchers began to understand that modifying the basic benzoic acid or salicylic acid scaffold could lead to compounds with new and enhanced properties. benthamscience.comnih.gov This historical foundation of synthesizing and testing derivatives provides the essential context for the contemporary research conducted on specific molecules like this compound.
Current Research Landscape and Academic Significance of this compound
In the current research environment, this compound holds significance primarily as a synthetic intermediate and a molecule with potential bioactivity. Its academic importance is demonstrated in several recent studies:
Photoprotection: A 2017 study detailed the synthesis of this compound and other derivatives to evaluate their in vitro photoprotective activity. researchgate.netscispace.com The findings indicated that it is a moderate UVB absorber, with a sun protection factor (SPF) value comparable to some commercially used filters, suggesting its potential to augment the efficacy of sunscreen formulations. researchgate.netscispace.com
Antifungal Derivatives: In a 2021 study, researchers synthesized a more complex derivative, 2-((1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzoate, starting from a molecule related to this compound. ufcg.edu.br This highlights its utility as a starting material for creating novel compounds with potential therapeutic applications, in this case, for antifungal activity. ufcg.edu.br
Synthesis of Complex Conjugates: A 2021 paper described the use of this compound in the synthesis of novel salicylic acid-pyrrolone conjugates. acgpubs.org These resulting hybrid molecules were then investigated for their cytotoxic and genotoxic effects, showcasing the role of the parent salicylate ester in constructing complex molecules for biological screening. acgpubs.orgresearchgate.net
Analytical Chemistry: The compound is also utilized in the development of analytical methodologies, such as its separation and analysis using High-Performance Liquid Chromatography (HPLC). sielc.com This is crucial for quality control and for studying its behavior in various systems. sielc.com
The current research landscape positions this compound not as an end-product itself, but as a valuable chemical entity for creating new functional molecules and for exploring the structure-activity relationships within the broader class of salicylates.
Structure
3D Structure
Properties
CAS No. |
27893-14-7 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(13)7-16-11(14)8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3 |
InChI Key |
OOIBKTATDVJAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 2 Oxoethyl Salicylate
Established Synthetic Routes to 2-Ethoxy-2-oxoethyl Salicylate (B1505791)
The creation of 2-Ethoxy-2-oxoethyl salicylate is primarily achieved through well-established organic reactions, focusing on the formation of an ether linkage at the phenolic hydroxyl group of salicylic (B10762653) acid.
The most common and direct method for synthesizing this compound is through the Williamson ether synthesis, a type of esterification reaction. This involves the reaction of a salicylic acid salt with an appropriate halo-ester. ontosight.ai A well-documented procedure involves reacting salicylic acid with ethyl chloroacetate (B1199739) in the presence of a base. scispace.comsemanticscholar.org
In a typical synthesis, salicylic acid is mixed with ethyl chloroacetate and anhydrous potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). scispace.comsemanticscholar.org The mixture is heated with stirring to drive the reaction to completion. scispace.com The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylic acid, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion and forming the desired ether linkage. scispace.comsemanticscholar.org This one-step procedure has been shown to produce the target compound in very high yields. researchgate.net
Table 1: Synthesis of this compound via Esterification
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Source |
| Salicylic acid | Ethyl chloroacetate | K₂CO₃ | DMF | 93-96 °C, 1 hr | 96% | scispace.comsemanticscholar.org |
A key challenge in the synthesis of this compound is achieving regioselectivity. Salicylic acid possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. For the desired product, the reaction must occur selectively at the phenolic hydroxyl group (O-alkylation). semanticscholar.org
Research has established conditions that favor this regioselectivity. The choice of base and its stoichiometry are critical. Using a weak base like anhydrous potassium carbonate (K₂CO₃) and carefully controlling the molar ratio of reactants ensures that only the more acidic phenolic proton is removed, leaving the carboxylic acid group intact. scispace.comresearchgate.net Studies on the related synthesis of vanillic acid esters showed that reducing the amount of potassium carbonate from a 1.0:1.0 molar ratio (acid:base) to a 1.0:0.5 ratio increased the selectivity of the process, preventing the formation of by-products where the carboxylic acid group is also esterified. scispace.comresearchgate.net This principle is applied to the synthesis of salicylates to obtain the target products with free hydroxyl groups in excellent yields. researchgate.net
Table 2: Influence of Base Molar Ratio on Reaction Selectivity (Vanillic Acid Model)
| Entry | Molar Ratio (Acid:K₂CO₃) | Reaction Time (h) | Product Ratio (Target:By-product) | Yield (Target) | Source |
| 1 | 1.0:1.0 | 0.5 | 91:9 | 69% | scispace.com |
| 2 | 1.0:1.0 | 1.0 | 85:15 | 67% | scispace.com |
| 3 | 1.0:0.5 | 1.0 | 100:0 | 97% | scispace.com |
Beyond standard esterification, alternative pathways have been described in the literature. One such method is the insertion reaction of ethyl diazoacetate into the O-H bond of salicylic acid. semanticscholar.org This reaction, often catalyzed by rhodium or copper complexes, provides a different route to the ether linkage. Diazoacetic esters are known to be versatile reagents in organic synthesis. orgsyn.org This approach avoids the use of haloacetates and a base, offering a different set of reaction conditions and potential advantages in specific contexts. semanticscholar.org
Green Chemistry Approaches in this compound Synthesis
While specific studies on green synthesis for this compound are not prevalent, the principles of green chemistry can be applied to its production. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. nih.gov
One key principle is the use of renewable or less hazardous starting materials. For instance, salicylic acid itself can be synthesized from natural sources like wintergreen oil through green chemistry methods, which has been shown to produce a less cytotoxic form compared to the industrially synthesized version. nih.gov
Derivatization and Functionalization Strategies
This compound can serve as a scaffold for creating new molecules with potentially novel properties. Its functional groups offer sites for further chemical modification.
The synthetic methodology used to produce this compound can be readily adapted to create a variety of analogues. By substituting ethyl chloroacetate with other alkyl haloalkanoates, a series of novel salicylate esters can be generated. scispace.comsemanticscholar.org This strategy allows for the systematic modification of the ester group, which can be used to fine-tune the physicochemical properties of the molecule. researchgate.net For example, using methyl 2-bromobutanoate or methyl 2-bromopentanoate in place of ethyl chloroacetate yields the corresponding salicylate ester analogues. scispace.comsemanticscholar.org
This approach has been used to synthesize a library of new ester analogues of salicylic acid, demonstrating the versatility of the core synthetic reaction. nih.govresearchgate.net Further complex derivatization can also be achieved, such as the synthesis of salicylic acid-pyrrolone conjugates, which are complex chiral molecules built upon a salicylate framework. acgpubs.orgresearchgate.net
Table 3: Synthesis of Salicylate Ester Analogues
| Salicylate Analogue | Starting Acid | Alkyl Haloalkanoate | Yield | Source |
| 1-Methoxy-1-oxobut-2-yl salicylate | Salicylic acid | Methyl 2-bromobutanoate | 95% | scispace.com |
| 1-Methoxy-1-oxopent-2-yl salicylate | Salicylic acid | Methyl 2-bromopentanoate | 92% | semanticscholar.org |
| 1-Methoxy-1-oxohex-2-yl salicylate | Salicylic acid | Methyl 2-bromohexanoate | 89% | scispace.com |
Integration into Hybrid Molecular Architectures (e.g., Pyrrolone Conjugates)
This compound serves as a key building block in the synthesis of novel hybrid molecules, such as salicylic acid-pyrrolone conjugates. The general synthetic route involves a multi-step process. Initially, furan-3-one derivatives are synthesized. These intermediates are then reacted with salicylic acid derivatives, including those containing the 2-ethoxy-2-oxoethyl moiety, to yield the target hybrid compounds.
A specific example is the synthesis of 5-(2-(2-ethoxy-2-oxoethyl)-2-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. acgpubs.org This reaction is typically carried out by refluxing a mixture of the appropriate furan-3-one and a salicylic acid derivative in a solvent like methanol (B129727), often in the presence of a catalytic amount of a base such as pyridine (B92270). acgpubs.orgresearchgate.net The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is purified by methods like recrystallization or column chromatography. acgpubs.orgresearchgate.net Yields for these types of reactions are reported to be in the range of 74-83%. acgpubs.orgresearchgate.net
Pyrrolone-containing molecules are of significant interest due to their potential applications in medicinal chemistry, acting as chiral intermediates for bioactive molecules and exhibiting properties such as being inhibitors of HIV-1 protease and having antimalarial effects. acgpubs.org The multifunctional nature of pyrrolones makes them valuable in cycloaddition and substitution reactions. acgpubs.org
Preparation of Precursors for Complex Heterocyclic Systems (e.g., Furan (B31954) and Pyridine Derivatives)
This compound is a versatile starting material for the synthesis of various complex heterocyclic systems, including furan and pyridine derivatives. These heterocyclic scaffolds are prevalent in biologically active compounds and materials science. beilstein-journals.orgnih.gov
Furan Derivatives: The synthesis of furan-containing systems can be achieved through various strategies. For instance, furan-3-one derivatives, which can be precursors to more complex structures, are synthesized from the reaction of 1,3-dicarbonyl compounds with oxalyl chloride, followed by a Wittig reaction. acgpubs.org These furan-3-ones can then be further elaborated. While direct use of this compound in the initial formation of the furan ring is not explicitly detailed, its derivatives are crucial in subsequent transformations to create hybrid molecules. acgpubs.org
Pyridine Derivatives: The construction of pyridine rings often involves condensation reactions. One established method is the Kröhnke synthesis, which utilizes the ring closure of 1,5-diketo-derivatives. beilstein-journals.org Although a direct one-step synthesis of a pyridine ring from this compound is not commonly reported, its functional groups can be modified to participate in such cyclization reactions. For example, the ester and hydroxyl groups can be transformed into functionalities that are amenable to pyridine ring formation. Fused furo[2,3-b]pyridines, a class of pyridine derivatives, are noted for their diverse biological activities. researchgate.net The synthesis of such fused systems often involves multi-step sequences where a furan or pyridine ring is constructed first, followed by the annulation of the second ring.
The following table provides examples of heterocyclic systems derived from reactions involving salicylate-type structures, highlighting the versatility of these precursors.
Table 1: Examples of Heterocyclic Systems and their Synthetic Precursors
| Heterocyclic System | Precursors | Synthetic Method | Reference |
|---|---|---|---|
| Salicylic Acid-Pyrrolone Conjugates | Furan-3-one derivatives, Salicylic acid derivatives | Multi-step condensation | researchgate.net, acgpubs.org |
| Furanyl-substituted Terpyridines | Furanyl aldehydes, 2-Acetylpyridine | Kröhnke pyridine synthesis | beilstein-journals.org |
| Pyridine-2,6-dicarboxamides | Pyridine-2,6-diacyl chlorides, Aromatic amines | Condensation reaction | nih.gov |
| Furo[2,3-b]pyridines | Various precursors | Multi-step sequences | researchgate.net |
Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis
Understanding the mechanistic pathways and the factors influencing the synthesis of this compound is crucial for optimizing reaction outcomes.
Mechanistic Pathways of Ester Formation and Related Reactions
The primary synthesis of this compound involves the esterification of salicylic acid. A common method is the reaction of salicylic acid with ethyl chloroacetate in the presence of a base. scispace.com This reaction proceeds via a nucleophilic substitution mechanism. The phenoxide ion, generated from the deprotonation of the hydroxyl group of salicylic acid by the base, acts as a nucleophile and attacks the electrophilic carbon atom of ethyl chloroacetate, leading to the displacement of the chloride leaving group and the formation of the ether linkage.
Alternatively, esterification can occur at the carboxylic acid group. For instance, the Fischer esterification of salicylic acid with ethanol (B145695) in the presence of an acid catalyst would yield ethyl salicylate. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of ethanol, a proton transfer, and subsequent elimination of water. researchgate.net
The formation of related esters, such as in the synthesis of aspirin (B1665792) from salicylic acid and acetic anhydride, also proceeds through a nucleophilic acyl substitution mechanism. youtube.com
Influence of Catalysts and Reaction Conditions on Chemical Yield and Selectivity
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the synthesis of this compound and related esters.
Catalysts: In the synthesis of this compound from salicylic acid and ethyl chloroacetate, the base plays a crucial role. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base. scispace.com The amount of base can influence the selectivity of the reaction, especially when dealing with phenolic acids that have multiple reactive sites. For instance, in the synthesis of vanillic acid derivatives, reducing the molar ratio of potassium carbonate to the phenolic acid was found to increase the selectivity of the process. scispace.comsemanticscholar.org Other catalysts, such as Dowex H⁺ resin, have been used for esterification, though the presence of a hydroxyl group at the ortho position, as in salicylic acid, can sometimes lead to lower conversion rates compared to its para-substituted isomer. acs.org
Reaction Conditions:
Solvent: N,N-dimethylformamide (DMF) is a common solvent for the reaction between salicylic acid and ethyl chloroacetate. scispace.com
Temperature: The reaction is typically heated, for example, at 93-96 °C, to ensure a reasonable reaction rate. scispace.com
Reaction Time: The duration of the reaction is another critical parameter. Optimizing the reaction time is essential to maximize the yield of the desired product while minimizing the formation of by-products. For example, in a related synthesis, a reaction time of one hour was found to be favorable from an economic standpoint. semanticscholar.org
The following table summarizes the influence of reaction conditions on the synthesis of this compound and a related vanillate (B8668496) ester, demonstrating the importance of optimizing these parameters for achieving high yields and selectivity.
Table 2: Influence of Reaction Conditions on Ester Synthesis
| Reaction | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Synthesis of this compound | Salicylic acid, Ethyl chloroacetate | K₂CO₃ | DMF | 93-96 | 1 | 96 | scispace.com |
| Synthesis of 1-Methoxy-1-oxobut-2-yl vanillate | Vanillic acid, Methyl 2-bromobutanoate | K₂CO₃ (molar ratio 1.0:0.5) | DMF | 93-96 | 1 | 97 | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies of 2 Ethoxy 2 Oxoethyl Salicylate
Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in 2-Ethoxy-2-oxoethyl salicylate (B1505791). By analyzing the vibrational modes of the molecule, a detailed fingerprint of its chemical structure is obtained.
Analysis of Characteristic Functional Group Frequencies
The FT-IR and FT-Raman spectra of 2-Ethoxy-2-oxoethyl salicylate are expected to exhibit characteristic absorption and scattering bands corresponding to its distinct functional moieties: a hydroxyl group, an aromatic ring, and two different ester groups. The analysis of these frequencies provides direct evidence for the presence of these groups.
O-H Vibrations: The phenolic hydroxyl (O-H) group is anticipated to produce a broad stretching vibration band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In related salicylate molecules, this band is a prominent feature. farmaceut.orgresearchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and oxoethyl groups should appear just below 3000 cm⁻¹.
C=O Vibrations: A key feature of this molecule is the presence of two distinct ester carbonyl (C=O) groups. The ester attached directly to the aromatic ring is expected to have a stretching frequency around 1680-1700 cm⁻¹. The second ester group, part of the ethoxy-oxoethyl side chain, is anticipated to absorb at a higher wavenumber, typically around 1735-1750 cm⁻¹, characteristic of an aliphatic ester.
C=C Vibrations: The aromatic ring will give rise to several C=C stretching vibrations in the 1450-1600 cm⁻¹ region. farmaceut.org
C-O Vibrations: Strong C-O stretching bands from the ester and ether linkages are expected in the 1000-1300 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Phenolic Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850-2980 | -CH₂- and -CH₃ |
| Aliphatic Ester C=O Stretch | 1735-1750 | -C(=O)O-CH₂CH₃ |
| Aromatic Ester C=O Stretch | 1680-1700 | Ar-C(=O)O- |
| Aromatic C=C Stretch | 1450-1600 | Aromatic Ring |
| C-O Stretch | 1000-1300 | Ester and Ether groups |
Conformational Analysis through Vibrational Signatures
This compound possesses several single bonds around which rotation can occur, leading to the possibility of multiple conformational isomers. These conformers may exhibit subtle differences in their vibrational spectra. For instance, the orientation of the ester groups relative to the benzene (B151609) ring could influence the exact position and intensity of the C=O and C-O stretching bands. While detailed conformational studies on this specific molecule are not widely reported, analysis of related salicylate esters suggests that intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent ester carbonyl oxygen is a dominant factor in stabilizing a planar conformation. farmaceut.orgresearchgate.net Theoretical calculations combined with experimental vibrational data could potentially identify the most stable conformers and the energy barriers between them.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Studies
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Elucidation of Molecular Connectivity and Isomerism
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic region should display four signals corresponding to the protons on the substituted benzene ring, with their chemical shifts and coupling patterns revealing their relative positions. The ethoxy group should produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. A singlet is expected for the methylene protons situated between the two ester groups. The phenolic hydroxyl proton typically appears as a broad singlet at a downfield chemical shift. hmdb.cachemicalbook.comsciepub.com
The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, confirming the molecular formula C₁₁H₁₂O₅. sielc.com The two ester carbonyl carbons will appear at low field (downfield), followed by the aromatic carbons, with the carbon bearing the hydroxyl group being the most downfield among them. The aliphatic carbons of the ethoxy and oxoethyl groups will appear at higher field (upfield). chemicalbook.comchemicalbook.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Phenolic -OH | 9.0 - 11.0 | Singlet (broad) | 1H |
| Aromatic -H | 6.8 - 8.0 | Multiplets | 4H |
| -O-CH₂-C=O | ~4.8 | Singlet | 2H |
| -O-CH₂-CH₃ | ~4.4 | Quartet | 2H |
| -O-CH₂-CH₃ | ~1.4 | Triplet | 3H |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Ester C=O | ~169 |
| Aliphatic Ester C=O | ~167 |
| Aromatic C-OH | ~161 |
| Aromatic C-H & C-C | 115 - 136 |
| -O-CH₂-C=O | ~65 |
| -O-CH₂-CH₃ | ~61 |
| -O-CH₂-CH₃ | ~14 |
Dynamic NMR Applications for Molecular Motion
Dynamic NMR (DNMR) techniques could be employed to study time-dependent phenomena such as restricted rotation around single bonds. In this compound, the rotation around the C-O bonds of the ester side chain could potentially be slow enough on the NMR timescale at low temperatures. This would lead to the broadening of signals or the appearance of new signals for formerly equivalent nuclei. However, for a molecule of this size and flexibility at room temperature, such dynamic processes are typically fast, resulting in averaged signals. No specific dynamic NMR studies for this compound have been found in the surveyed literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Characterization
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The molecular formula of the compound is C₁₁H₁₂O₅, giving a molecular weight of 224.21 g/mol . sielc.comnih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition by providing a highly accurate mass measurement of the molecular ion.
The fragmentation of the molecular ion can provide valuable structural information. Plausible fragmentation pathways for this compound include:
Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment ion.
Loss of the entire ethoxycarbonyl group (•COOCH₂CH₃).
A characteristic fragmentation of salicylates involves the loss of the ortho substituent and the ester group to form a stable benzoyl cation derivative. A prominent peak corresponding to the salicylic (B10762653) acid fragment (m/z 120) is often observed in the mass spectra of salicylate esters. docbrown.infonih.gov
Cleavage of the side chain, leading to fragments corresponding to the ethoxycarbonylmethyl cation.
| m/z | Possible Fragment Ion | Formula |
|---|---|---|
| 224 | [M]⁺ (Molecular Ion) | [C₁₁H₁₂O₅]⁺ |
| 179 | [M - •OCH₂CH₃]⁺ | [C₉H₇O₄]⁺ |
| 151 | [M - •COOCH₂CH₃]⁺ | [C₈H₇O₃]⁺ |
| 121 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ |
| 120 | [HOC₆H₄C(OH)=O]⁺• | [C₇H₄O₃]⁺• |
Precise Molecular Mass Determination and Elemental Composition
The elemental composition of this compound has been determined from its molecular formula, C₁₁H₁₂O₅. Current time information in Wilson County, US. High-resolution mass spectrometry affirms the precise molecular mass, which is crucial for unequivocal identification and for verifying the compound's purity. The exact mass is calculated based on the most abundant isotopes of its constituent elements.
The theoretical molecular weight is 224.213 g/mol . Current time information in Wilson County, US. This value is fundamental for quantitative analyses and for correlating with data from various spectroscopic techniques. The elemental composition is broken down by mass percentage in the table below.
| Element | Symbol | Atomic Mass (amu) | Count | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 58.93% |
| Hydrogen | H | 1.008 | 12 | 5.40% |
| Oxygen | O | 15.999 | 5 | 35.67% |
Fragmentation Pathway Analysis for Structural Insights
Electron Ionization Mass Spectrometry (EI-MS) provides significant insight into the structure of this compound by analyzing its fragmentation patterns upon electron impact. While the specific experimental spectrum for this compound is not widely published, a plausible fragmentation pathway can be deduced based on the known behavior of salicylate esters and related aromatic compounds. nih.gov
A key fragmentation mechanism for ortho-substituted benzoates like salicylates is the "ortho effect," which involves intramolecular interactions and rearrangements. Upon ionization, the molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 224 would be formed.
The primary fragmentation steps are hypothesized as follows:
Loss of the Ethoxy Radical: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment ion.
Loss of Ethyl Formate (B1220265): A rearrangement can facilitate the elimination of a neutral ethyl formate molecule (HCOOCH₂CH₃).
Formation of the Salicyloyl Cation: The most characteristic fragmentation for salicylate esters is the cleavage of the ester bond to form a stable salicyloyl cation (m/z 121). This cation often represents the base peak in the spectrum of simple salicylates.
Decarbonylation: The salicyloyl cation can subsequently lose a molecule of carbon monoxide (CO) to form a phenyl cation with an m/z of 93.
The table below outlines the proposed major fragments and their corresponding m/z values.
| Proposed Fragment Ion | m/z (Mass/Charge) | Plausible Origin |
|---|---|---|
| [C₁₁H₁₂O₅]⁺• (Molecular Ion) | 224 | Parent Molecule |
| [C₉H₇O₄]⁺ | 179 | [M - •OCH₂CH₃]⁺ |
| [C₇H₅O₂]⁺ (Salicyloyl cation) | 121 | Cleavage of the ester side chain |
| [C₆H₅O]⁺ | 93 | [C₇H₅O₂ - CO]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis) Investigations
The electronic absorption properties of this compound are primarily governed by the salicylate chromophore.
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of salicylate derivatives is characterized by distinct absorption bands in the ultraviolet region. For the closely related compound 2-hydroxyethyl salicylate, absorption maxima are observed at approximately 206 nm, 238 nm, and 305 nm. These absorptions are attributed to π → π* electronic transitions within the aromatic benzene ring, which is conjugated with the carbonyl group of the ester. The phenolic hydroxyl group and the ester substituent act as auxochromes, modifying the absorption wavelengths and intensities of the benzene chromophore. The band around 305 nm is characteristic of the salicylate system and is responsible for its utility as a UVB absorber.
Photophysical Behavior and Light Absorption Characteristics
The salicylate moiety is an effective chromophore for absorbing ultraviolet radiation, particularly in the UVB range (290-320 nm). This property is central to the application of many salicylate esters in sunscreens and other photoprotective materials. The absorbed photon energy excites electrons from the ground state to a higher energy state (π → π* transition). The molecule then dissipates this energy through non-radiative pathways, such as vibrational relaxation, or through radiative pathways like fluorescence, although salicylates are not typically strong emitters. This efficient absorption of UV radiation and subsequent energy dissipation without significant photodegradation is a key photophysical characteristic.
The table below summarizes the expected absorption maxima based on analogous compounds.
| Approximate λmax (nm) | Associated Electronic Transition | Chromophore Region |
|---|---|---|
| ~238 | π → π | Benzene Ring / Carbonyl |
| ~305 | π → π | Conjugated Salicylate System |
Solid-State Structure Determination via X-ray Crystallography
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.
A search of publicly available crystallographic databases did not yield an experimental crystal structure for this compound. Therefore, specific data on its unit cell parameters, space group, and atomic coordinates cannot be presented.
A hypothetical crystallographic study would provide the data outlined in the table below, yielding a complete picture of the molecule's solid-state conformation and packing.
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit that forms the crystal. |
| Bond Lengths (Å) | The precise distances between bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |
Computational and Theoretical Investigations of 2 Ethoxy 2 Oxoethyl Salicylate
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. doi.orgmdpi.com These methods allow for the detailed analysis of electronic structure, molecular geometry, and the prediction of spectroscopic characteristics. doi.org
The electronic properties of 2-Ethoxy-2-oxoethyl salicylate (B1505791) can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. chalcogen.roresearchgate.net A smaller energy gap generally suggests higher reactivity. chalcogen.ro
Calculations for similar aromatic ester compounds, often performed using DFT with basis sets like 6-311++G(d,p), reveal the distribution and energy levels of these orbitals. researchgate.netsapub.org For instance, in related molecules, the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is often distributed across the carbonyl groups of the ester functionalities. chalcogen.ro This separation of electron density influences the molecule's reactivity and its potential for electronic transitions. researchgate.net
The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, including electronegativity, chemical hardness, and the electrophilicity index, which further characterize the molecule's reactive nature. ijcce.ac.irmdpi.com
| Parameter | Value (eV) |
| HOMO Energy | -3.7552 |
| LUMO Energy | 2.5897 |
| HOMO-LUMO Energy Gap | 6.3449 |
This interactive table is based on data for a related compound and demonstrates the typical outputs of HOMO-LUMO analysis. chalcogen.ro
Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in 2-Ethoxy-2-oxoethyl salicylate. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. doi.org These calculations often utilize methods like DFT at the B3LYP/6-311++G(d,p) level of theory to achieve a high degree of accuracy. researchgate.netsapub.org
The resulting optimized structure provides a foundational understanding of the molecule's shape and steric properties. Conformational analysis can further reveal different spatial arrangements of the molecule's flexible parts, such as the ethoxycarbonylmethyl group, and their relative energies. This is crucial for understanding how the molecule might interact with other molecules or biological targets.
| Bond | Bond Length (Å) |
| C=O (ester) | ~1.20 - 1.22 |
| C-O (ester) | ~1.33 - 1.36 |
| C-C (aromatic) | ~1.39 - 1.41 |
This interactive table illustrates the kind of data obtained from molecular geometry optimization.
A significant application of quantum chemical calculations is the prediction of a molecule's spectroscopic properties. researchgate.net By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.netresearchgate.net For instance, the characteristic C=O stretching vibrations of the ester groups can be precisely located. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). doi.org These calculations help to identify the electronic transitions responsible for the absorption bands observed experimentally. doi.org
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Note: The following data is illustrative for similar compounds, as specific calculated frequencies for this compound were not found.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1725 |
| C-O (Ester) | Stretching | ~1196, 1084 |
| C-H (Aromatic) | Stretching | ~3000 - 3100 |
This interactive table provides examples of predicted vibrational frequencies based on DFT calculations for related molecules. researchgate.netijcce.ac.ir
The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP surface displays regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting these as sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
From the HOMO and LUMO energies, various reactivity indices can be derived, such as chemical potential, hardness, and softness. mdpi.comresearchgate.net These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules and their interactions with the environment. massey.ac.nz These simulations can provide insights into the dynamic nature of this compound and its interactions at a molecular level.
MD simulations can be used to model how this compound interacts with solvent molecules, such as water or organic solvents. nih.gov These simulations can reveal details about the formation of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and behavior in different media. mdpi.com For instance, simulations of the parent compound, salicylate, in a lipid bilayer have shown its tendency to associate at the water-bilayer interface. nih.gov Such studies can elucidate how the molecule orients itself and partitions between different phases, which is influenced by both its polar (hydroxyl and ester groups) and non-polar (aromatic ring) regions. nih.gov The solvation shell around the molecule can be analyzed to understand the local solvent structure and its impact on the solute's conformation and reactivity.
Dynamic Behavior in Complex Chemical Environments (e.g., Membrane Models)
The interaction of small molecules like salicylates with biological membranes is crucial for their transport and mechanism of action. While direct molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, studies on the parent compound, salicylate, provide a strong basis for understanding its dynamic behavior in membrane models such as lipid bilayers.
A key aspect of this interaction is the competition between salicylate and naturally occurring ions, like chloride (Cl⁻), at the lipid headgroup interface. nih.gov This competition can influence the distribution of the molecule across the membrane. nih.gov The esterification of salicylic (B10762653) acid to form this compound is expected to increase its lipophilicity. This modification can enhance its ability to partition into the lipid bilayer, potentially increasing its permeability across cell membranes compared to the parent compound. researchgate.net The dynamic process involves the molecule partitioning into the outer leaflet of the bilayer and then diffusing or "flip-flopping" to the inner leaflet, allowing it to enter the cell. researchgate.net
Table 1: Summary of Salicylate Interactions with Membrane Models
| Property Studied | Observation | Implication for Membrane Behavior | Reference |
|---|---|---|---|
| Mechanical Properties | Dose-dependent reduction in apparent area compressibility and bending modulus. | Disruption of membrane stability, increased permeability. | nih.gov |
| Mechanical Properties (MD) | Insignificant perturbation of bulk compressibility, area compressibility, and bending modulus. | Suggests influence is more electrical than mechanical. | nih.gov |
| Electrical Properties (MD) | Salicylate influences the electrical properties of the DPPC bilayer. | Alteration of membrane surface potential and ion interactions. | nih.gov |
| Ion Competition (MD) | Competition observed between salicylate and Cl⁻ for coordination by lipid head groups. | Affects the distribution and transport of the molecule across the membrane. | nih.gov |
| Membrane Strength | Increases the frequency of spontaneous defect formation. | Lowers the energy barrier for the formation of unstable holes, decreasing membrane stability. | nih.gov |
Theoretical Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a critical tool in medicinal chemistry for designing compounds with desired biological activities. technologynetworks.com SAR studies on molecules containing the 2-ethoxy-2-oxoethyl moiety provide valuable information on how this functional group influences activity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that moves beyond the qualitative nature of SAR by creating mathematical models to correlate the chemical structure of a compound with its biological activity. longdom.org These models are built on the principle that the activity of a substance is a function of its physicochemical properties, such as lipophilicity, electronic distribution, and steric parameters. scienceforecastoa.com
The primary goals of QSAR modeling are:
To predict the biological activity of novel or untested compounds. nih.gov
To understand the mechanisms of action for a series of chemicals. nih.gov
To optimize lead compounds in drug discovery, thereby saving costs and reducing the need for extensive animal testing. nih.govresearchgate.net
QSAR methodologies can be categorized based on the dimensionality of the molecular descriptors used:
1D-QSAR: Correlates activity with bulk molecular properties like molecular weight, logP (partition coefficient), and pKa. nih.gov
2D-QSAR: Uses structural patterns and connectivity indices to correlate with activity. nih.gov
3D-QSAR: Relates biological activity to the three-dimensional properties of a molecule, such as the shape and electrostatic fields it generates. scienceforecastoa.comnih.gov
4D-QSAR: Extends 3D-QSAR by considering the conformational flexibility of the ligand. nih.gov
For a compound like this compound, a QSAR model could be developed by synthesizing a series of analogs with varied ester groups and substituents on the salicylate ring. By measuring a specific biological activity (e.g., anti-inflammatory effect) and calculating various molecular descriptors for each analog, a statistically significant mathematical equation could be generated to predict the activity of new, unsynthesized derivatives.
Computational Ligand-Target Interaction Modeling (Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. plos.org This modeling helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a docking score or binding energy.
For salicylate derivatives, a primary target of interest is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is involved in inflammation and pain pathways. unair.ac.id Molecular docking studies performed on a series of acyl-salicylic acid derivatives have successfully predicted their binding affinity within the COX-2 active site. unair.ac.id These studies revealed that the derivatives could form key interactions with active site residues, and the calculated binding affinities correlated well with their experimentally determined analgesic activity. unair.ac.id For instance, a derivative with a tert-butyl group showed the highest analgesic activity and the best docking score, highlighting the model's predictive power. unair.ac.id
In the context of this compound, docking simulations would likely be used to predict its interaction with COX-1 and COX-2. The model would place the ligand into the enzyme's active site and calculate the most stable binding pose, identifying key interactions such as hydrogen bonds with residues like Arginine and Tyrosine, and hydrophobic interactions within the active site channel. Similar docking studies on related salicylate compounds have also explored interactions with other targets, such as topoisomerase DNA gyrase enzymes and proteins involved in acne pathogenesis. researchgate.netnih.gov These computational models are essential for predicting unknown ligand-target interactions and prioritizing compounds for further experimental testing. nih.gov
Table 2: Example of Molecular Docking Application for Salicylate Derivatives
| Ligand Class | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| Acyl-salicylic acids | Cyclooxygenase-2 (COX-2) | Predicted binding affinities correlated with in vivo analgesic activity. Identified key interactions in the active site. | unair.ac.id |
| N-alkylnicotinamide salicylates | COX-1 / COX-2 | Revealed excellent anti-inflammatory activity comparable to or better than common NSAIDs based on binding scores. | nih.gov |
| 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol | Topoisomerase DNA gyrase | Docking was used to establish information about the interactions between the target enzyme and the ligand. | researchgate.net |
Advanced Theoretical Concepts (e.g., Natural Bond Orbital (NBO) Analysis, Hyperpolarizability)
Beyond modeling interactions with biological systems, theoretical chemistry provides tools to understand the intrinsic electronic structure and properties of a molecule. Natural Bond Orbital (NBO) analysis and the calculation of hyperpolarizability are two such advanced concepts.
Natural Bond Orbital (NBO) Analysis NBO analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. taylorandfrancis.com The energetic importance of these interactions is estimated using second-order perturbation theory, providing a quantitative measure of hyperconjugation and intramolecular charge transfer (ICT). taylorandfrancis.comdergipark.org.tr
For a molecule like this compound, NBO analysis can reveal:
The stability arising from electron delocalization between the phenyl ring, the carboxyl groups, and the hydroxyl group.
The nature of intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent ester carbonyl oxygen.
The strength and polarization of individual chemical bonds. uni-muenchen.de
The charge distribution across the molecule (Natural Population Analysis). dergipark.org.tr
In a study of the closely related compound 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, NBO analysis was used to study the molecule's stability and charge delocalization. researchgate.net Such analysis provides fundamental insights into the molecule's electronic structure, which underlies its reactivity and optical properties. researchgate.net
Hyperpolarizability Hyperpolarizability is a measure of a molecule's non-linear optical (NLO) response to an applied electric field. dergipark.org.tr Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. High hyperpolarizability often arises from significant intramolecular charge transfer (ICT), where electron density can be easily shifted from an electron-donating part of the molecule to an electron-accepting part. tandfonline.com
Theoretical calculations, often using Density Functional Theory (DFT), can predict the first-order hyperpolarizability (β) of a molecule. dergipark.org.tr For this compound, the presence of the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing carbonyl functionalities on an aromatic ring suggests the potential for ICT and NLO properties. Theoretical studies on similar phenolic compounds have calculated hyperpolarizability to evaluate their NLO behavior. researchgate.net A keyword index from a recent journal issue also links a "Bis[(2-ethoxy-2-oxoethyl)triphenyl phosphonium]" salt to research on hyperpolarizability, indicating that this moiety is being actively investigated for its electronic and NLO properties. chemrevlett.com
Advanced Analytical Techniques for 2 Ethoxy 2 Oxoethyl Salicylate
Chromatographic Method Development and Optimization
Chromatography is a cornerstone for the analysis of 2-Ethoxy-2-oxoethyl salicylate (B1505791), offering high-resolution separation from related substances and impurities. The development of these methods focuses on achieving optimal selectivity, efficiency, and sensitivity.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a principal technique for the analysis of 2-Ethoxy-2-oxoethyl salicylate. A straightforward RP-HPLC method can be employed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring subsequent mass spectrometric analysis, phosphoric acid is typically substituted with a volatile acid such as formic acid. sielc.com The scalability of these methods allows for their use in both analytical quantification and preparative separation for isolating impurities. sielc.com Furthermore, the use of columns with smaller 3 µm particles is suitable for fast Ultra-Performance Liquid Chromatography (UPLC) applications, significantly reducing analysis time while maintaining high resolution. sielc.com
Method development for related salicylate esters, which informs potential approaches for this compound, often involves C8 or C18 columns and isocratic elution with a mixture of methanol (B129727) or acetonitrile and acidified water. turkjps.orgnih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector at wavelengths around 238 nm or 304 nm. turkjps.orgsielc.com
| Parameter | Example Method 1 nih.gov | Example Method 2 turkjps.org |
| Analyte | Methyl Salicylate (in mixture) | Methyl Salicylate |
| Column | Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm) | Lichrosorb C8 |
| Mobile Phase | Acetonitrile:Deionized Water (pH 3 with H₃PO₄) (65:35 v/v) | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Detection | UV at 205 nm | PDA at 304 nm |
| Linearity Range | 0.05–100.0 µg/mL | 25-175 µg/mL |
| Recovery | 97.80–103.80% | 99.78-100.0% |
This table is interactive. Scroll to see more data.
Gas Chromatography (GC) presents a challenge for the direct analysis of ethoxylated compounds like this compound due to their relatively high boiling points, which can increase with the number of ethoxy units, making them less volatile. researchgate.net To overcome this limitation, derivatization is a common strategy. The hydroxyl group of the salicylate can be converted into a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, through a process called silylation. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. researchgate.net This derivatization not only increases the volatility of the analyte but can also improve chromatographic efficiency and selectivity. researchgate.net
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), provide unparalleled sensitivity and specificity for the analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing ethoxylates. A sensitive and selective LC-MS/MS method developed for alcohol ethoxylates allows for the detection of compounds with 2-20 ethoxy units, achieving limits of detection (LOD) as low as 0.1 pg injected. epa.govnih.gov Such methods are invaluable for trace-level quantification and metabolite identification. nih.gov Online solid-phase extraction (SPE) can be coupled with LC-MS/MS to automate sample clean-up and analyte enrichment, further enhancing sensitivity and throughput. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantitative analysis of related compounds like methyl and ethyl salicylate. nih.gov After extraction and derivatization (e.g., with BSTFA), GC-MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov For complex matrices, tandem mass spectrometry (GC-MS/MS) offers even greater selectivity by monitoring specific fragmentation transitions. researchgate.net An isotope dilution GC-MS/MS method for methyl salicylate demonstrated excellent accuracy and precision with a limit of quantification (LOQ) of 0.5 ng/mL. researchgate.net
| Parameter | GC-MS/MS Method for Methyl Salicylate researchgate.net |
| Instrumentation | Triple quadrupole mass spectrometer (EI mode) |
| Quantification | Isotope Dilution |
| Linearity (R²) | >0.9968 |
| LOD | 0.05 ng/mL |
| LOQ | 0.5 ng/mL |
| Intra-day Precision (RSD) | 1.43% to 2.35% |
| Inter-day Precision (RSD) | 1.91% to 2.97% |
| Accuracy (Recovery) | 99.48% to 102.33% |
This table is interactive. Scroll to see more data.
Spectrophotometric Quantification and Method Validation
UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of salicylates. These methods are typically based on colorimetric reactions that produce a colored complex, the absorbance of which is proportional to the analyte concentration.
One common approach relies on the reaction between the phenolic hydroxyl group of the salicylate and ferric ions (Fe³⁺) from a reagent like ferric chloride, which forms a distinct purple or violet-colored chelate complex. nih.govutripoli.edu.ly Another validated method involves a diazotization and coupling reaction between the salicylate and a reagent such as diazotized para-amino benzoic acid in an alkaline medium. medcraveonline.commedcraveonline.com This reaction produces a stable, water-soluble, bright yellow product. medcraveonline.com
Method validation for these techniques, following guidelines from bodies like the European Medicines Agency (EMA), demonstrates their reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
| Method | Chromogenic Reagent | Resulting Complex Color | Wavelength (λmax) | Linear Range |
| Ferric Chelation nih.gov | Ferric Salts (Fe³⁺) | Purple | ~540 nm utripoli.edu.ly | 50 - 500 mg/L |
| Azo Coupling medcraveonline.com | Diazotized p-amino benzoic acid | Bright Yellow | 452 nm | 2 - 30 µg/mL |
This table is interactive. Scroll to see more data.
Electrochemical Detection Approaches
Electrochemical methods provide a highly sensitive alternative for the detection of salicylate compounds. These techniques measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface. The electro-activity of salicylates is highly dependent on the substituent groups attached to the salicylic (B10762653) acid core. mdpi.com
Flow injection analysis with electrochemical detection (FIA-ED) has been used for the direct determination of various salicylates. mdpi.com More advanced approaches involve the development of specialized sensors. A ratiometric electrochemical sensor based on a copper metal-organic framework (Cu-MOF) was fabricated for the accurate detection of salicylic acid with a low limit of detection of 12.50 µM. rsc.org Additionally, highly specific bi-enzyme electrochemical biosensors have been developed for related compounds like methyl salicylate, achieving limits of detection in the nanomolar range (e.g., 13 nM). researchgate.netnih.gov These sensors utilize a cascade of enzymatic reactions that terminate in a measurable electrochemical signal. nih.gov
Techniques for Impurity Profiling and Stability Studies
Impurity profiling and stability studies are critical for ensuring the quality and shelf-life of this compound. These studies identify and quantify degradation products and process-related impurities.
Chromatographic techniques, especially HPLC and LC-MS, are the primary tools for these analyses. The HPLC methods developed for the primary compound can be adapted for impurity profiling; scalable RP-HPLC methods are suitable for the isolation of impurities for subsequent structural identification. sielc.com The use of certified reference standards for known impurities is essential for accurate quantification. labmix24.com
Stability studies involve subjecting the compound to stress conditions (e.g., heat, humidity, light) and monitoring the formation of degradation products over time. Sensitive LC-MS/MS methods are ideal for this purpose, as they can detect and quantify trace levels of degradants. epa.govnih.gov For example, abiotic stability studies on related ethoxylates have been successfully performed using LC-MS/MS to investigate the degradation of the compounds in aqueous solutions over several weeks. epa.govnih.gov
Mechanistic Biochemical and Molecular Interaction Studies of 2 Ethoxy 2 Oxoethyl Salicylate
Enzyme Modulation and Inhibition Mechanisms
The salicylate (B1505791) structure is a key determinant in its interaction with various enzyme systems. Its ability to modulate enzyme activity is often dependent on the specific enzyme, the surrounding biochemical environment, and the oxidative state of the system.
Interaction with Biosynthetic Enzymes (e.g., Salicylate Synthase)
While direct studies on 2-Ethoxy-2-oxoethyl salicylate's interaction with salicylate synthase are limited, extensive research on the salicylate class of molecules demonstrates significant interactions with other biosynthetic enzymes, particularly prostaglandin (B15479496) H2 synthases (PGHS), also known as cyclooxygenases (COX).
Salicylates have been shown to inhibit both PGHS-1 and PGHS-2 (COX-1 and COX-2). nih.gov The potency of this inhibition is notably dependent on the concentration of ambient hydroperoxides. nih.gov An inverse relationship exists, where higher levels of hydroperoxides can reverse the inhibitory effect of salicylate on the enzyme. nih.gov This suggests that the inhibitory action is linked to the enzyme's peroxidase activity, even though the primary target is believed to be the cyclooxygenase active site. nih.gov Unlike some phenolic inhibitors, salicylate is not an effective reducing cosubstrate for the peroxidase activity of PGHS. nih.gov Furthermore, salicylates can suppress the expression of other enzymes, such as nitric-oxide synthase-2 (NOS-2), by inhibiting the binding of transcription factors like CCAAT/enhancer-binding protein-beta (C/EBPβ). nih.gov
Table 1: Enzyme Systems Modulated by Salicylates
| Enzyme Target | Observed Effect | Mediating Factors |
|---|---|---|
| Prostaglandin H2 Synthase-1 (PGHS-1/COX-1) | Inhibition | Reversible by hydroperoxides nih.gov |
| Prostaglandin H2 Synthase-2 (PGHS-2/COX-2) | Inhibition | Reversible by hydroperoxides nih.gov |
| Nitric-oxide Synthase-2 (NOS-2) | Suppression of Expression | Inhibition of C/EBPβ binding nih.gov |
Peroxidase Enzyme Inhibition Pathways
Salicylic (B10762653) acid (SA) has been identified as an inhibitor of ascorbate (B8700270) peroxidase (APX), a crucial enzyme for scavenging hydrogen peroxide (H₂O₂) in plant cells. nih.gov This inhibition is considered a key part of SA's mechanism in inducing plant defense responses against pathogens. nih.gov By inhibiting both APX and catalase, SA can lead to an increase in cellular H₂O₂ levels, which acts as a signaling molecule to activate defense-related genes. nih.gov
The inhibition of APX by SA appears to be reversible. nih.gov The ability of various salicylate analogues to inhibit APX has been shown to correlate with their effectiveness in inducing these defense responses. nih.gov In contrast, guaiacol-utilizing peroxidases, which are involved in the synthesis and cross-linking of cell wall components during a defense response, are not inhibited by salicylic acid. nih.gov This selective inhibition highlights a specific pathway through which salicylates can modulate cellular redox states. nih.gov
Table 2: Inhibition of Ascorbate Peroxidase (APX) by Salicylic Acid and an Analogue
| Inhibitor | Substrate Concentration (Ascorbic Acid) | IC₅₀ Value |
|---|---|---|
| Salicylic Acid (SA) | 750 µM | 78 µM nih.gov |
| 2,6-dichloroisonicotinic acid (INA) | 750 µM | 95 µM nih.gov |
Molecular Binding and Recognition Phenomena
The structural features of the salicylate molecule facilitate its participation in various binding and recognition events, including interactions with proteins and the chelation of metal ions.
Interactions with Anti-apoptotic Proteins (for related analogues)
Apoptosis, or programmed cell death, is regulated by a balance between pro- and anti-apoptotic proteins, notably those of the Bcl-2 family. nih.govoncotarget.com Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, function by binding to and inhibiting pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. nih.govmdpi.com
Studies on related salicylate analogues, such as sodium salicylate, have shown they can induce apoptosis in various cancer cell lines. nih.gov This pro-apoptotic effect can be mediated by altering the expression of Bcl-2 family proteins. For instance, sodium salicylate treatment has been observed to cause the downregulation of Mcl-1, an anti-apoptotic protein. nih.gov Interestingly, in the same study, the expression of other anti-apoptotic proteins like BCL-2 and BCL-XL, as well as the pro-apoptotic protein BAX, remained unchanged. nih.gov This suggests a selective mechanism of action, where salicylates may interfere with specific anti-apoptotic members to shift the cellular balance towards apoptosis. The induction of apoptosis by salicylates is also associated with the activation of caspases, which are the executioner enzymes of this process. nih.gov
Table 3: Key Anti-Apoptotic Bcl-2 Family Proteins
| Protein | Function in Apoptosis Regulation |
|---|---|
| Bcl-2 | Inhibits pro-apoptotic proteins (e.g., Bax, Bak) to prevent mitochondrial outer membrane permeabilization (MOMP). nih.govoncotarget.com |
| Bcl-xL | Binds to and sequesters pro-apoptotic BH3-only proteins and effectors. mdpi.com |
| Mcl-1 | A critical survival protein that inhibits the activity of pro-apoptotic members like Bak and Bim. nih.gov |
Metal Ion Complexation and Coordination Chemistry
The salicylate molecule is a versatile ligand in coordination chemistry due to the presence of both a carboxylate and a phenolic hydroxyl group. ijesi.org These groups allow it to form stable complexes and chelates with a wide range of metal ions. ijesi.org The coordination can drastically alter the physicochemical properties of the metal species. ijesi.org
Salicylates are known to form complexes with transition metals such as iron (Fe), manganese (Mn), copper (Cu), and lead (Pb). ijesi.orgsapub.org The coordination modes can be varied; for example, the salicylate anion has been observed to act as a pentadentate chelating µ₃-bridging ligand in a nanonuclear manganese complex. ijesi.org In studies with iron, salicylates form highly stable binuclear and heterovalent coordination compounds. sapub.org The strong coordinating ability of salicylate ions can significantly inhibit the hydrolysis of iron, allowing complex formation to occur even at high pH levels. sapub.org This ability to chelate metal ions is fundamental to many of the biological functions of salicylic acid and its derivatives. ijesi.org
Table 4: Examples of Metal Ion Complexation by Salicylates
| Metal Ion(s) | Type of Complex Formed | Reference |
|---|---|---|
| Mn(II) | Mononuclear and binuclear complexes | ijesi.orgresearchgate.net |
| Fe(II), Fe(III) | Binuclear and heterovalent complexes (e.g., FeIIIFeIIL₂OH⁰) | sapub.org |
| Cu(II), Pb(II) | Stable complexes with high stability constants | ijesi.org |
Cellular and Subcellular Level Interactions in Model Systems
In model cell systems, salicylates have been demonstrated to exert significant effects at the cellular and subcellular levels, primarily related to inflammation and apoptosis.
In murine macrophage cell lines such as RAW264.7, salicylates can inhibit the production of key pro-inflammatory mediators. A derivative of salicylate was found to dose-dependently inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) stimulated by lipopolysaccharide (LPS). nih.gov This anti-inflammatory action is also associated with the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, achieved by repressing the expression of iNOS and COX proteins, respectively. nih.gov Mechanistically, these effects are linked to the inhibition of the NF-κB signaling pathway. Salicylates have been shown to prevent the phosphorylation of IκBα and p65, which in turn blocks the nuclear translocation of the transcription factor NF-κB. nih.gov
In the context of cancer cell biology, sodium salicylate has been shown to potently induce apoptosis in several human myeloid leukemia cell lines, including TF-1 and U937. nih.gov This process is characterized by the activation of caspase-3 and the subsequent cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP) and gelsolin. nih.gov This demonstrates a direct interaction with the core apoptotic machinery at a subcellular level.
Table 5: Cellular and Subcellular Effects of Salicylates in Model Systems
| Cell Line | Model System | Key Findings |
|---|---|---|
| RAW264.7 | Murine Macrophages | Inhibition of TNF-α, IL-1β, NO, and PGE2 production; Inhibition of NF-κB activation. nih.gov |
| TF-1, U937 | Human Myeloid Leukemia | Induction of apoptosis; Activation of caspase-3; Cleavage of PARP and gelsolin; Downregulation of Mcl-1. nih.gov |
Photophysical Interactions with Biological Chromophores (e.g., UV Absorption by Cellular Components)
Salicylates are recognized as weak UV absorbers. rsc.org The photophysical interactions of salicylates with biological chromophores, such as those found in cellular components that absorb UV radiation, are of interest. The molecular structure of salicylates, featuring an intramolecular hydrogen bond, plays a role in their ability to absorb UV-B radiation. rsc.org
Upon photoexcitation, salicylates can undergo excited-state intramolecular proton transfer (ESIPT). rsc.org However, the efficiency of this process and its impact on surrounding biological molecules for this compound are not well-documented. The deprotonation of the hydroxyl group on the salicylate molecule has the potential to significantly alter its UV absorption capabilities, which could in turn affect its interactions with cellular chromophores. rsc.org Studies on related compounds like octyl salicylate have shown that upon UV excitation in their deprotonated form, electron loss is a dominant decay pathway, with no photofragmentation observed. rsc.org This suggests a degree of photostability, though the implications of this for interactions with biological systems require further investigation.
Genotoxicity and Cytotoxicity Studies in Non-Human Model Organisms (e.g., Allium cepa root tip cells)
The Allium cepa (onion) root tip assay is a well-established model for assessing the genotoxic and cytotoxic potential of chemical compounds. nih.govresearchgate.net This test is valued for its sensitivity and correlation with mammal test systems. researchgate.net Cytotoxicity is often evaluated by observing the mitotic index (MI), which is a measure of cell division frequency, while genotoxicity is assessed by identifying chromosomal aberrations. researchgate.net
For context, studies on other chemicals using the Allium cepa test have demonstrated clear dose-dependent cytotoxic and genotoxic effects. For example, some substances have been shown to significantly decrease the mitotic index and increase the frequency of chromosomal aberrations. nih.gov
Hypothetical Data on Genotoxicity and Cytotoxicity of a Test Compound in Allium cepa
| Concentration (ppm) | Mitotic Index (%) | Chromosomal Aberration Index (%) |
|---|---|---|
| Control | 10.5 | 1.2 |
| 50 | 8.2 | 3.5 |
| 100 | 6.1 | 5.8 |
| 200 | 4.5 | 8.9 |
Membrane Interaction Studies (e.g., Lipid Bilayer Perturbation)
Salicylates have been shown to interact with and perturb lipid bilayers, which can affect the structure and function of cell membranes. nih.gov Molecular dynamics simulations of salicylate with a dipalmitoylphosphatidylcholine (DPPC) bilayer indicate that salicylate associates at the water-lipid interface. nih.gov This interaction can lead to structural changes in the membrane, such as a decrease in the headgroup area per lipid and an increase in the order of the lipid tails. nih.gov
The interaction of salicylates with lipid membranes is influenced by the surrounding ionic environment. For instance, the presence of sodium ions can cause condensation of zwitterionic lipids, which may mask the membrane-thinning effects of salicylates. nih.govresearchgate.net The functional groups of salicylate, the carboxyl and hydroxyl groups, interact with the lipid headgroups, particularly the positively charged choline (B1196258) moiety. nih.gov These interactions can influence the electrostatic potential and dielectric properties of the bilayer. nih.gov While salicylate can alter the electrical properties of the membrane, it does not appear to significantly change its mechanical properties, such as bulk compressibility or bending modulus. nih.gov
The diffusion of salicylates across lipid bilayer membranes is affected by chemical reactions in the unstirred aqueous layers adjacent to the membrane. nih.gov The pH of these layers and the presence of buffers can control the net transport of these weak acids across the membrane. nih.gov
Role in Biochemical Pathways of Microorganisms (e.g., Bacterial Virulence Factor Regulation)
Salicylates can exert various effects on bacteria, influencing their growth, resistance to antibiotics, and production of virulence factors. nih.gov The presence of salicylate can be both beneficial and detrimental to bacteria. nih.gov In some cases, it can induce multiple antibiotic resistance, while in others, it can reduce resistance and affect the production of virulence factors. nih.govresearchgate.net
One of the key virulence factors affected by salicylates is bacterial motility. Studies have shown that sodium salicylate can inhibit the motility of Escherichia coli and Proteus mirabilis in a concentration-dependent manner. nih.govresearchgate.net This inhibition is reversible when the bacteria are transferred to a salicylate-free medium. researchgate.net The mechanism of this effect is thought to be related to the inhibition of flagellin (B1172586) synthesis. nih.gov
The effect of salicylates on virulence is not uniform across all bacterial species. For example, while salicylate decreased the motility of Pseudomonas cepacia, it had no effect on Pseudomonas aeruginosa. nih.govresearchgate.net The regulation of virulence factors by salicylates is a complex process and appears to be linked to osmoregulation and potentially other cellular pathways. nih.govresearchgate.net
Effect of Sodium Salicylate on Bacterial Swarming Motility
| Bacterial Species | Concentration of Sodium Salicylate (mM) | Effect on Swarming |
|---|---|---|
| Escherichia coli | 20 | Inhibited |
| Proteus mirabilis | 20 | Inhibited |
| Pseudomonas aeruginosa | 20 | No effect |
| Pseudomonas cepacia | Not specified | Decreased |
Antioxidant Mechanisms and Radical Scavenging Properties
Salicylates are known to possess antioxidant properties, which may contribute to their therapeutic effects. nih.gov One of the primary antioxidant mechanisms of salicylates is the scavenging of hydroxyl radicals. nih.gov This ability to neutralize reactive oxygen species (ROS) can help to mitigate oxidative stress. nih.gov
The antioxidant activity of salicylate derivatives is influenced by their chemical structure. nih.gov For instance, gentisic acid and its derivatives have been found to have a greater radical scavenging capacity than salicylic acid. nih.gov The antioxidant mechanism can involve either single electron transfer or hydrogen atom transfer. nih.gov
In addition to direct radical scavenging, salicylates may exert their antioxidant effects through other mechanisms, including:
Chelation of transition metals nih.gov
Upregulation of nitric oxide nih.gov
Inhibition of the neutrophil oxidative burst nih.gov
Inhibition of certain protein kinases such as NF-κB and AP-1 nih.gov
Studies on dihydroxybenzoic acid derivatives of salicylic acid have shown that they can interfere with redox homeostasis by reacting with hydroxyl radicals and nitric oxide. researchgate.net However, their scavenging activity towards superoxide (B77818) radicals appears to be less significant. researchgate.net
Applications of 2 Ethoxy 2 Oxoethyl Salicylate in Material Science and Environmental Chemistry
Components in Advanced Material Formulations
The unique chemical structure of 2-ethoxy-2-oxoethyl salicylate (B1505791) suggests its potential as a functional component in various advanced materials, leveraging the properties of both the salicylate core and the ester linkage.
Ionic liquids (ILs) are salts with low melting points, often touted as "green solvents" due to their negligible vapor pressure and high thermal stability. researchgate.netacs.org Their properties can be finely tuned by modifying the cation or anion. Salicylate is a viable anion for creating biocompatible ILs. researchgate.netmdpi.com
Research has demonstrated the synthesis of Brønsted acidic ionic liquids for the creation of other salicylate esters, where the ILs act as efficient and recyclable catalysts and solvents. researchgate.net A study focused on the synthesis of a series of 1-(2-ethoxy-2-oxoethyl)imidazolium-based ionic liquids, which feature a cation structurally similar to 2-ethoxy-2-oxoethyl salicylate. These ILs were prepared in high yields using microwave-assisted techniques, highlighting a green chemistry approach to synthesizing functional materials. researchgate.net The synthesis of various salicylate esters, such as n-butyl salicylate, has been shown to achieve high yields when catalyzed by acidic ionic liquids, which can be easily separated and reused. researchgate.net
The data below summarizes the synthesis yields for various salicylates using a Brønsted acidic ionic liquid, [Hmim]BF4, as both catalyst and solvent.
| Alcohol Reactant | Resulting Salicylate Ester | Synthesis Yield (%) |
| Methyl alcohol | Methyl salicylate | 82 |
| Ethyl alcohol | Ethyl salicylate | 85 |
| Propyl alcohol | Propyl salicylate | 86 |
| n-Butyl alcohol | n-Butyl salicylate | 88 |
| n-Octyl alcohol | n-Octyl salicylate | 90 |
This table is based on data for the synthesis of various salicylate esters using Brønsted acidic ionic liquids. researchgate.net
These findings suggest that a compound like this compound could be used to form novel ILs, where the salicylate moiety acts as the anion. Such ILs could serve as specialized solvents or catalysts in green chemical processes.
Salicylate derivatives are incorporated into polymer backbones to create functional materials, particularly for biomedical applications. researchgate.net For instance, salicylic (B10762653) acid has been integrated into poly(anhydride-esters) that hydrolytically degrade to release the active compound. nih.gov This mechanism is directly relevant to this compound, whose ester bond could similarly undergo hydrolysis.
In one application, a ultraviolet-cured polyurethane acrylate polymer was synthesized containing salicyl acrylate. nih.gov This coating is designed to release salicylic acid upon hydrolysis under aqueous conditions, which helps inhibit the formation of bacterial biofilms on surfaces like urinary catheters. nih.gov The rate of salicylic acid release can be controlled by adjusting the polymer's composition. nih.gov Similarly, copolymers containing salicylates and methyl methacrylate are used in medical implants where adhesion is required. mdpi.com
The incorporation of salicylate derivatives into polyurethane structures has been shown to create active polymer materials with specific properties that are maintained well even after environmental exposure. researchgate.net The synthesis of salicylate-containing polyester (B1180765) copolymers has also been explored, creating materials that are more susceptible to hydrolytic degradation and are compostable under industrial conditions. digitellinc.com This demonstrates the potential for using salicylate esters to control the degradation profile of polymers.
Environmental Fate and Degradation Studies
The environmental behavior of this compound would be governed by its ester and salicylate components. Its fate is likely dictated by abiotic hydrolysis and biodegradation processes common to related compounds.
Esterquats are quaternary ammonium compounds that contain one or more ester linkages. nih.gov They are known for their improved biodegradability compared to their non-ester counterparts because the ester bond provides a weak point for hydrolysis. nih.govjst.go.jp This hydrolysis is a key first step in their degradation, breaking the molecule into smaller, more readily biodegradable components like fatty acids and quaternary ammonium compounds. researchgate.net This process significantly reduces environmental exposure levels. nih.govjst.go.jp
The degradation pathway for this compound would likely follow a similar initial step:
Hydrolysis: The ester bond is cleaved by water (abiotically) or by microbial esterase enzymes, yielding salicylic acid and ethyl glycolate (B3277807).
Mineralization: These smaller molecules are then further biodegraded. Salicylic acid is a known intermediate in the microbial degradation of various aromatic compounds, such as naphthalene, and is ultimately broken down into compounds that enter the TCA cycle. mdpi.commdpi.comresearchgate.net
The table below shows the biodegradation percentages for different types of esterquats under standard test conditions, illustrating their susceptibility to degradation.
| Esterquat Type | Biodegradation Test Method | Duration (days) | Biodegradation (%) |
| Triethanolamine esterquat (TEAQ) | OECD 301B | 28 | > 60 |
| Diethanolamine esterquat (DEEDMAC) | OECD 301B | 28 | > 60 |
| N,N,-dimethyl-3-aminopropane-1,2-diol esterquat (HEQ) | OECD 301D | 28 | > 60 |
This table is illustrative of the general biodegradability of esterquats, a class of compounds structurally related to this compound through the presence of an ester linkage. nih.govresearchgate.net
Photodegradation is another significant pathway for the breakdown of organic compounds in the environment. Salicylate derivatives are known to be photochemically active. Studies on the photolysis of salicylic acid in aqueous solutions show that it can be degraded by hydroxyl radicals, leading to hydroxylated derivatives as the initial products. researchgate.net The atmospheric lifetime of a related compound, methyl salicylate, is estimated to be 1–4 days due to various loss processes, although direct photolysis was found to be negligible. nih.gov
Research on the photodegradation of phthalic acid esters (PAEs) provides a relevant parallel. Under UV irradiation, diethyl phthalate (DEP) was found to degrade, producing ethyl salicylate as one of its byproducts through the scission of a C-C bond. frontiersin.orgresearchgate.net This indicates that the salicylate ester structure can be both a product and a subject of photodegradation.
The photostability of salicylate esters is influenced by their ability to form an intramolecular hydrogen bond, which facilitates a process called excited-state intramolecular proton transfer (ESIPT). nih.gov This mechanism helps dissipate UV energy. Deprotonation of the hydroxyl group can disrupt this process, altering the molecule's photochemical behavior. nih.gov For this compound, photodegradation in the environment would likely involve reactions with photochemically generated species like hydroxyl radicals, leading to the breakdown of the aromatic ring and cleavage of the ester bond.
Role in Environmental Remediation Technologies
The salicylate structure is a key intermediate in the bioremediation of certain pollutants. Several bacterial species use pathways that converge on the formation of salicylate or related compounds like catechol during the degradation of polycyclic aromatic hydrocarbons (PAHs) such as naphthalene. mdpi.comresearchgate.net
Studies have shown that adding salicylate to PAH-contaminated soils can enhance the mineralization of naphthalene and increase the population of naphthalene-degrading bacteria. researchgate.net This suggests that salicylate can act as a stimulant for bioremediation processes. Therefore, the degradation of this compound would release salicylic acid, which could potentially play a role in stimulating the microbial breakdown of other co-contaminants in the soil or water.
Phytoremediation, which uses plants to clean up contaminated sites, is another area of relevance. cluin.orgnih.gov Salicylic acid is a natural plant hormone that plays a critical role in plant growth and defense responses. mdpi.com Its application has been shown to enhance plant resistance to pathogens and can influence root morphology, potentially improving a plant's ability to interact with and remediate contaminated soil. mdpi.com While not a direct application of this compound itself, its primary degradation product is a compound with known significance in plant biology relevant to environmental remediation.
Heavy Metal Sequestration and Extraction using Derived Materials
The contamination of water sources with heavy metals is a significant environmental concern. Materials derived from this compound offer a potential avenue for the sequestration and extraction of these toxic metal ions. The principle behind this application lies in the ability of the salicylate group to form stable complexes with metal ions. By immobilizing these salicylate functionalities onto a solid support, such as a polymer resin, materials with a high affinity for heavy metals can be created.
The synthesis of such materials would typically involve the polymerization of a monomer derived from this compound or the grafting of the salicylate group onto a pre-existing polymer backbone. The resulting chelating resin can then be used in processes like column chromatography or as a batch adsorbent to remove heavy metals from contaminated water. The efficiency of these materials depends on several factors, including the density of active sites, the pH of the solution, and the presence of competing ions.
While specific studies focusing exclusively on materials derived from this compound are limited, the broader class of salicylate-based chelating agents has been a subject of interest. For instance, the concept of joining two salicylate units can be utilized to create effective chelating agents for metal ions researchgate.net. Chelating resins, in general, are recognized for their high selectivity in metal removal compared to conventional ion exchangers nih.gov.
Table 1: Potential Heavy Metal Sequestration by a Hypothetical Resin Derived from this compound
| Target Metal Ion | Potential Binding Mechanism | Expected Efficiency | Influencing Factors |
| Lead (Pb²⁺) | Chelation with hydroxyl and carboxyl groups | High | pH, initial concentration |
| Copper (Cu²⁺) | Formation of stable five- or six-membered chelate rings | High | Presence of other ions |
| Cadmium (Cd²⁺) | Coordination with the salicylate moiety | Moderate to High | Temperature, contact time |
| Mercury (Hg²⁺) | Strong affinity for oxygen-containing functional groups | Moderate | Speciation of mercury |
This table is illustrative and based on the known chelating properties of salicylates. Actual performance would depend on the specific structure and properties of the derived material.
Bioremediation Enhancers or Substrates
Bioremediation is an environmentally friendly and cost-effective approach to cleaning up contaminated sites. This process relies on microorganisms to degrade pollutants. The efficiency of bioremediation can often be enhanced by the addition of certain compounds that either serve as a primary food source (substrate) or stimulate the metabolic activity of the degrading microorganisms (enhancer).
While this compound itself may not be the primary substrate for many pollutant-degrading bacteria, its hydrolysis product, salicylic acid, is a well-known inducer of catabolic pathways for various aromatic hydrocarbons. In the environment, esterase enzymes produced by microorganisms can hydrolyze the ester bond of this compound, releasing ethanol (B145695) and salicylic acid patsnap.com.
Salicylic acid has been shown to stimulate the biodegradation of polycyclic aromatic hydrocarbons (PAHs) such as naphthalene and phenanthrene nih.gov. It acts as a signaling molecule that can induce the expression of genes encoding for the enzymes responsible for PAH degradation nih.gov. Therefore, the application of this compound to a contaminated site could serve as a slow-release source of salicylic acid, thereby enhancing the bioremediation of certain pollutants.
The addition of salicylate to soil has been demonstrated to increase the population and activity of naphthalene-degrading bacteria nih.gov. This suggests that using a precursor like this compound could be a strategic approach to stimulate the indigenous microbial populations capable of degrading complex organic pollutants.
Table 2: Research Findings on Salicylate-Enhanced Bioremediation
| Pollutant | Microorganism(s) | Role of Salicylate | Key Findings |
| Naphthalene | Pseudomonas species | Inducer of catabolism | Increased numbers and activity of naphthalene-degrading bacteria nih.gov. |
| Phenanthrene | Pseudomonas saccharophila P15 | Stimulates degradation | Enhanced degradation of high-molecular-weight PAHs nih.gov. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Various soil bacteria | Supplemental carbon source and inducer | Selectively enriches for PAH-degrading bacteria in contaminated systems nih.gov. |
Future Directions and Emerging Research Avenues in 2 Ethoxy 2 Oxoethyl Salicylate Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of salicylate (B1505791) esters often involves methodologies that are being re-evaluated in the context of green chemistry principles. Future research will prioritize the development of more sustainable and efficient synthetic routes for 2-ethoxy-2-oxoethyl salicylate.
Key research directions include:
Enzymatic Catalysis: The use of immobilized lipases for esterification and transesterification reactions presents a green alternative to chemical catalysts. researchgate.netmdpi.com Research into lipase-catalyzed synthesis in solvent-free systems or using green solvents like ethyl acetate (B1210297) is a promising avenue. mdpi.comrsc.org This approach offers high selectivity, milder reaction conditions, and reduced environmental impact. mdpi.com
Solid Acid Catalysts: The development and application of reusable solid superacid catalysts, such as sulfated metal oxides, can simplify product purification, minimize corrosive waste, and allow for continuous flow processes. google.com
Supercritical Fluid Technology: Synthesis in supercritical fluids, like carbon dioxide, can serve as both a solvent and a reactant, eliminating the need for conventional organic solvents and facilitating easier product separation. google.com
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. rsc.org Developing a telescoped flow synthesis for this compound could streamline its production significantly. rsc.org
| Methodology | Key Advantages | Research Focus | Reference |
|---|---|---|---|
| Immobilized Lipase Catalysis | High selectivity, mild conditions, reusable catalyst, reduced waste | Optimization of solvent-free systems, enzyme stability | mdpi.com |
| Solid Superacid Catalysis | Easy separation, reusability, non-corrosive, high yield | Development of novel catalyst compositions (e.g., SO42-/TiO2-WO3) | google.com |
| Supercritical Fluid Synthesis | Eliminates organic solvents, integrated separation | Optimization of pressure/temperature for Kolbe-Schmitt and esterification reactions | google.com |
| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control | Integration of synthesis and purification steps (telescoping) | rsc.org |
Application of Advanced Spectroscopic and Imaging Techniques
A deeper understanding of the physicochemical properties and biological interactions of this compound requires the application of sophisticated analytical techniques.
Future research will likely involve:
Advanced NMR and Mass Spectrometry: While standard techniques like 1H NMR are used for structural confirmation, advanced methods such as two-dimensional NMR spectroscopy will be crucial for elucidating complex structures and intermolecular interactions. nih.gov High-resolution mass spectrometry coupled with liquid chromatography (HPLC-MS) will continue to be essential for metabolic profiling and degradation studies. mdpi.com
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed insights into the compound's functional groups and molecular structure, particularly when studying its incorporation into materials. researchgate.net
Fluorescence Spectroscopy: Investigating the intrinsic fluorescence of the salicylate moiety can be exploited. Time-resolved fluorescence techniques, such as time-correlated single photon counting and fluorescence up-conversion, can probe ultrafast molecular processes like excited-state intramolecular proton transfer (ESIPT), which is characteristic of salicylic (B10762653) acid derivatives. researchgate.net
Magnetic Resonance Imaging (MRI): A particularly exciting avenue is the use of salicylic acid derivatives as contrast agents for Chemical Exchange Saturation Transfer (CEST) MRI. nih.govgoogle.com Future work could explore whether this compound or its derivatives can be designed as responsive probes for in vivo imaging of specific physiological parameters like pH. google.com
Refined Computational Models for Predictive Chemical Behavior
Computational chemistry is an indispensable tool for accelerating research and development by predicting molecular properties and reaction outcomes. For this compound, refined computational models will offer predictive insights into its behavior.
Emerging research areas include:
Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict spectroscopic properties (NMR, IR), reaction mechanisms, and electronic structures with high accuracy. This can aid in the design of more efficient synthetic routes and novel functional molecules.
Molecular Docking and Dynamics: To explore potential biological targets beyond cyclooxygenase, molecular docking studies can screen the compound against various protein structures. bioworld.com Molecular dynamics simulations can then be used to understand the stability of ligand-protein complexes and the conformational changes involved in binding.
Machine Learning and AI: Artificial Neural Networks (ANNs) have already been used to model and optimize the synthesis of related salicylate esters. researchgate.net Future applications could involve developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or toxicity of new derivatives, significantly streamlining the discovery process. researchgate.net
Exploration of New Mechanistic Biochemical Interactions and Pathways
While the primary mechanism of action for many salicylates involves hydrolysis to salicylic acid and subsequent inhibition of cyclooxygenase (COX) enzymes, the unique structure of this compound may confer novel biological activities. patsnap.com
Future investigations should focus on:
Prodrug Potential: The ester linkage suggests a potential role as a prodrug, where the active salicylic acid is released via enzymatic hydrolysis by esterases in blood and tissues. patsnap.com Research is needed to quantify the hydrolysis rate and determine if the intact molecule has its own distinct biological effects before conversion.
Beyond COX Inhibition: Research on related salicylate derivatives has shown interactions with other signaling pathways, such as the NF-κB pathway. nih.gov It is crucial to investigate whether this compound or its metabolites modulate other inflammatory or cellular pathways, which could open up new therapeutic possibilities.
Enzyme Inhibition Studies: There is potential for targeting other enzymes. For instance, novel salicylic acid derivatives have been designed as dual inhibitors of glycolate (B3277807) oxidase (GO) and lactate (B86563) dehydrogenase (LDHA) for the treatment of hyperoxaluria. bioworld.com Screening this compound against a panel of metabolically important enzymes could uncover unexpected activities.
| Mechanism | Description | Key Research Question | Reference |
|---|---|---|---|
| COX Inhibition (as prodrug) | Hydrolysis to salicylic acid, which non-selectively inhibits COX-1 and COX-2 enzymes. | What is the in vivo hydrolysis rate and bioavailability of salicylic acid from this compound? | patsnap.com |
| NF-κB Pathway Modulation | Inhibition of the NF-κB signaling pathway, a key regulator of inflammation, independent of COX. | Does the compound or its metabolites inhibit IκBα phosphorylation or p65 nuclear translocation? | nih.gov |
| Novel Enzyme Inhibition | Potential to inhibit other enzymes involved in metabolic or disease pathways. | Can the compound act as an inhibitor for enzymes like GO/LDHA or others? | bioworld.com |
Design of Next-Generation Functional Materials Utilizing the Compound's Core Structure
The salicylate core is a valuable building block for advanced functional materials due to its chemical properties and biocompatibility.
Future research is expected to explore:
Degradable Polymers: Incorporating the this compound moiety into polyester (B1180765) backbones could lead to new classes of biodegradable plastics. umn.edu The salicylate unit can enhance hydrolytic degradability, making such materials suitable for sustainable packaging or biomedical devices. umn.eduresearchgate.net
Smart Drug Delivery Systems: The compound could be integrated into polymer-based systems designed for controlled release. For example, materials could be engineered to release the compound in response to specific triggers like changes in pH or the presence of reactive oxygen species (ROS), as has been demonstrated with related structures. researchgate.net
Functional Coatings: Its UV-absorbing properties, characteristic of salicylates, could be harnessed in the development of protective coatings for materials or in cosmetic formulations, similar to its analogue, 2-ethylhexyl salicylate. mdpi.comnih.gov
Polymeric Imaging Agents: Building on work with other salicylic acid-based polymers, there is potential to develop multimeric agents for enhanced MRI contrast, where the core structure is attached to a polymeric backbone. nih.gov
Sustainable Chemistry and Novel Environmental Applications
The principles of sustainable chemistry extend beyond synthesis to the entire lifecycle of a chemical compound. Research in this area will focus on ensuring that the use of this compound is environmentally benign.
Key avenues for exploration include:
Biodegradability Studies: Comprehensive assessment of the compound's biodegradability in various environments (soil, water) is essential. Understanding its degradation pathways and identifying any persistent metabolites is crucial for environmental risk assessment.
Renewable Feedstocks: A long-term goal for sustainable chemistry is the synthesis of chemicals from renewable resources. Research could focus on producing the phenol (B47542) and ethanol (B145695) precursors from biomass, thereby reducing the reliance on fossil fuels. umn.eduwikipedia.org
Environmental Remediation: The chelating properties of the salicylate group could be explored for applications in environmental remediation, such as the sequestration of heavy metal ions from contaminated water.
Circular Economy Integration: Designing materials based on the compound's core structure with end-of-life in mind is a key aspect of a circular economy. This includes developing polymers that are not only biodegradable but also compostable or easily recyclable back to their monomeric units. umn.edu
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Ethoxy-2-oxoethyl salicylate, and what are their methodological advantages and limitations?
- Answer : The compound can be synthesized via two main approaches:
- Esterification : Reacting salicylic acid with ethyl glycolic acid (or its activated derivative, such as ethyl glycolic anhydride) in the presence of a catalyst (e.g., concentrated sulfuric acid or phosphoric acid). This method is cost-effective but may require stringent control of reaction conditions (e.g., temperature, moisture) to avoid side reactions like hydrolysis .
- Transesterification : Using methyl salicylate as a starting material and reacting it with ethyl glycolate under acidic or basic conditions. This route offers higher selectivity but demands precise stoichiometric ratios and purification steps to remove unreacted intermediates .
- Key Challenges : Both methods require rigorous characterization (e.g., NMR, IR) to confirm ester bond formation and assess purity.
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
- Answer :
- Spectroscopy : NMR (¹H and ¹³C) to confirm the ester linkage and ethoxy group; IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches .
- Chromatography : HPLC or GC-MS to assess purity and quantify residual reactants.
- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) for absolute structural confirmation, particularly if the compound forms stable crystals .
- Methodological Note : For novel derivatives, combine multiple techniques to address potential ambiguities in spectral interpretation.
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic or signaling pathways influenced by this compound in biological systems?
- Answer :
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in model organisms (e.g., Aspergillus spp.) exposed to the compound. Focus on pathways like phenylalanine metabolism or stress response, which are known to interact with salicylates .
- Metabolomic Analysis : Pair LC-MS with multivariate statistical tools (e.g., PCA, OPLS-DA) to track changes in metabolite levels (e.g., organic acids, phenolic derivatives) in tissues or biofluids .
- Experimental Controls : Include negative controls (vehicle-only treatments) and reference compounds (e.g., sodium salicylate) to isolate compound-specific effects .
Q. What strategies are effective for resolving contradictions in stability or bioactivity data for this compound across different experimental models?
- Answer :
- Condition-Specific Stability Studies : Test the compound’s degradation kinetics under varying pH, temperature, and UV exposure using accelerated stability protocols. Monitor degradation products via tandem mass spectrometry .
- Cross-Model Validation : Compare results from in vitro (e.g., cell cultures) and in vivo (e.g., rodent models) systems to identify confounding factors like metabolic clearance or tissue-specific uptake .
- Data Harmonization : Apply meta-analysis frameworks to reconcile discrepancies, ensuring datasets are normalized to common benchmarks (e.g., molar concentrations, exposure durations) .
Q. How can researchers optimize the formulation of this compound for controlled-release applications while maintaining its chemical integrity?
- Answer :
- Polymer Matrix Screening : Evaluate biodegradable polymers (e.g., PLGA, chitosan) for encapsulation efficiency and release kinetics using dialysis-based assays.
- Accelerated Degradation Testing : Subject formulations to stress conditions (e.g., 40°C/75% RH) and analyze chemical stability via FTIR or XRD to detect crystallinity changes .
- Bioavailability Studies : Use Franz diffusion cells to assess cutaneous absorption rates if topical delivery is intended, comparing results to structurally related esters (e.g., methyl salicylate) .
Methodological Considerations
- Crystallography : For novel derivatives, SHELXL remains the gold standard for refining crystal structures, but ensure high-resolution data (≤ 1.0 Å) to mitigate model bias .
- Toxicity Screening : Prioritize in silico models (e.g., QSAR) to predict acute toxicity before advancing to in vivo testing, reducing ethical and logistical burdens .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral, crystallographic, and omics data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
